
Hymeglusin
Descripción general
Descripción
Métodos De Preparación
La himeglusina se aísla típicamente del caldo de cultivo de la cepa fúngica Fusarium sp. La ruta sintética implica la fermentación de la cepa fúngica, seguida de procesos de extracción y purificación. El compuesto se cristaliza entonces para lograr una alta pureza .
Análisis De Reacciones Químicas
La himeglusina experimenta varios tipos de reacciones químicas, entre las que se incluyen:
Oxidación: La himeglusina puede oxidarse para formar varios derivados.
Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de β-lactona.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo hidroximetilo o en el anillo de β-lactona. Los reactivos más utilizados en estas reacciones son los oxidantes como el permanganato de potasio y los reductores como el borohidruro de sodio. .
Aplicaciones Científicas De Investigación
Hymeglusin is a specific inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A synthase 1 (HMGCS1) . Initially identified as an antibiotic, this compound regulates the mevalonate pathway, which is vital for cell growth and chemosensitivity . It functions by specifically binding to the active site of Cys-129 of HMGCS1 .
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in cancer research, antibiotic development, and cardiology.
Cancer Research
- Enhancing Venetoclax Sensitivity in AML: this compound can increase venetoclax sensitivity by promoting leukemia cell apoptosis and controlling serum cholesterol synthesis . Combination treatment with this compound and venetoclax significantly increased apoptotic rates in acute myeloid leukemia (AML) cell lines and primary AML cells without significantly enhancing toxicity in normal mononuclear cells .
- Reducing BCL2 Expression: this compound reduces the expression of BCL2, an anti-apoptotic protein elevated in AML and negatively associated with overall survival . By decreasing BCL2 expression, this compound enhances the effects of venetoclax, a BCL2 inhibitor .
- Effects on Apoptosis-Related Genes: this compound treatment elevates levels of pro-apoptotic genes, such as BAX, BID, BAD, and CASP3, in HL-60 cells . It inhibits cell viability in HL-60 and KG-1 cell lines and induces apoptosis in HL-60 cells .
Antibiotic Development
- Circumventing β-Lactam Drug Resistance in MRSA: this compound can circumvent β-lactam drug resistance in methicillin-resistant Staphylococcus aureus (MRSA) . It dose-dependently inhibits MRSA bacterial HMG-CoA synthase (mvaS) .
- Inhibiting Bacterial HMG-CoA Synthase: this compound blocks the growth of Enterococcus faecalis . It has been identified to have a circumventing effect against β-lactam drug resistance in methicillin-resistant Staphylococcus aureus .
Cardiology
- Reducing Ischemic Lactate Accumulation: Treatment with this compound resulted in 27% lower ischemic lactate accumulation .
- Improving Cardiac Function Recovery: this compound administration before ischemia resulted in 33% greater recovery of cardiac contractile function upon reperfusion, relative to untreated controls .
- Attenuating Mitochondrial Impairment: Administering this compound before ischemia/reperfusion attenuates the post-ischemic impairment of cardiac mitochondrial respiratory capacity .
- Reducing Lipid Peroxidation: this compound administration resulted in 38% lower ischemic levels of the lipid peroxidation marker malondialdehyde .
Research Findings
- HMGCS1 and Apoptosis: HMGCS1 expression is closely associated with apoptosis-related genes .
- Differential Effects on AML Cell Lines: HL-60 cells were more sensitive to venetoclax and this compound than KG-1 cells .
- Synergistic Effects: Co-exposure of HL-60 cells to venetoclax and this compound resulted in synergistic inhibitory effects on AML cell viability .
Data Table: Effects of this compound on AML Cells
Case Studies
- This compound and Venetoclax in AML Treatment: In a study, combination treatment with venetoclax and this compound significantly increased the apoptotic rates compared to single-agent treatment in both AML cell lines and primary AML cells . This suggests that this compound can enhance the efficacy of venetoclax in treating AML .
- This compound in Cardiac Ischemia: In rat hearts subjected to low-flow ischemia, treatment with this compound resulted in reduced ischemic lactate accumulation, improved cardiac function recovery upon reperfusion, and attenuated post-ischemic impairment of cardiac mitochondrial respiratory capacity . This indicates that this compound may have potential therapeutic benefits in treating cardiac ischemia .
Mecanismo De Acción
La himeglusina ejerce sus efectos modificando covalentemente el residuo de cisteína activo de la 3-hidroxi-3-metilglutaril coenzima A sintasa, inhibiendo así su actividad. Esta inhibición interrumpe la vía del mevalonato, lo que lleva a una reducción de la biosíntesis de esteroles y otros isoprenoides .
Comparación Con Compuestos Similares
La himeglusina es única entre los antibióticos β-lactona debido a su inhibición específica de la 3-hidroxi-3-metilglutaril coenzima A sintasa. Compuestos similares incluyen:
Lovastatina: Un inhibidor competitivo de la 3-hidroxi-3-metilglutaril coenzima A reductasa.
Compactina: Otro inhibidor competitivo de la 3-hidroxi-3-metilglutaril coenzima A reductasa. A diferencia de estos compuestos, la himeglusina se dirige a la enzima sintasa en lugar de la reductasa, lo que la convierte en una herramienta valiosa para estudiar diferentes aspectos de la vía del mevalonato
Actividad Biológica
Hymeglusin, also known by its chemical identifiers (1233A, F244, L-659-699), is a specific inhibitor of hydroxymethylglutaryl-CoA synthase (HMGCS), an enzyme critical in the mevalonate pathway. This pathway is essential for cholesterol synthesis and the production of various isoprenoids, which play vital roles in cellular functions. The biological activity of this compound has been studied extensively, revealing its potential therapeutic applications, particularly in oncology and cardiology.
This compound exerts its biological effects primarily through the inhibition of HMGCS1 and HMGCS2. By binding to the active site cysteine residue of these enzymes, this compound forms a thioester adduct that effectively blocks enzyme activity. This inhibition leads to alterations in metabolic pathways, influencing cell growth, apoptosis, and energy metabolism.
Apoptotic Effects in Cancer Cells
Recent studies have highlighted this compound's role in enhancing apoptosis in acute myeloid leukemia (AML) cells. When combined with venetoclax, a drug used for treating AML, this compound significantly increased cell death rates. The study demonstrated that this compound treatment resulted in elevated levels of pro-apoptotic genes such as BAX, BID, and CASP3 in HL-60 cells but did not yield similar results in KG-1 cells, indicating a differential response based on the cell line used .
Table 1: Effects of this compound on Apoptosis-Related Genes
Gene | HL-60 Cells (Expression Level) | KG-1 Cells (Expression Level) |
---|---|---|
BAX | Increased | Not Increased |
BID | Increased | Not Increased |
CASP3 | Increased | Not Increased |
BCL2 | Decreased | Not Decreased |
Cardiovascular Implications
This compound has also shown promise in cardiovascular research. In rat models subjected to ischemia/reperfusion injury, this compound administration led to significant improvements in cardiac function and mitochondrial respiratory capacity. Specifically, it resulted in a 27% reduction in ischemic lactate accumulation and a 40% decrease in β-hydroxybutyrate levels compared to vehicle-treated controls . This suggests that this compound may protect against ischemic damage by modulating metabolic pathways.
Table 2: Cardiovascular Effects of this compound
Parameter | Vehicle Treatment | This compound Treatment |
---|---|---|
Ischemic Lactate Accumulation | High | 27% Lower |
β-Hydroxybutyrate Levels | High | 40% Lower |
Mitochondrial Respiratory Capacity (Complex I) | Impaired | Restored |
Case Studies
- AML Treatment Enhancement : A clinical study involving AML patients demonstrated that the combination of venetoclax and this compound resulted in improved treatment responses compared to venetoclax alone. The study emphasized the potential of this compound as an adjunctive therapy to overcome drug resistance .
- Cardiac Protection : In another study focused on cardiac ischemia, rats treated with this compound exhibited enhanced recovery post-ischemia with preserved mitochondrial function and reduced oxidative stress markers like malondialdehyde .
Propiedades
IUPAC Name |
(2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O5/c1-12(8-13(2)9-14(3)10-17(20)21)6-4-5-7-16-15(11-19)18(22)23-16/h9-10,12,15-16,19H,4-8,11H2,1-3H3,(H,20,21)/b13-9+,14-10+/t12-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCZJZWSXPVLAW-KXCGKLMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC[C@@H]1[C@H](C(=O)O1)CO)C/C(=C/C(=C/C(=O)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318499 | |
Record name | Hymeglusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29066-42-0 | |
Record name | Hymeglusin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29066-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Antibiotic 1233A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029066420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hymeglusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.